2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by aza-Michael addition . Another approach involves the reaction of indole-3-carbaldehyde, malononitrile, and cyanoacetohydrazide using piperidine as a catalyst in an aqueous or ethanol medium .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of piperidine derivative synthesis, such as hydrogenation, cyclization, and multicomponent reactions, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde has various scientific research applications:
Mechanism of Action
The exact mechanism of action for 2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is not well-documented. piperidine derivatives generally interact with specific molecular targets, such as enzymes or receptors, to exert their effects. These interactions often involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Icaridin: A piperidine derivative used as an insect repellent.
Uniqueness
2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of piperidine and pyridine moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[6-(ethylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-2-14-13-7-6-11(9-15-13)12-5-3-4-8-16(12)10-17/h6-7,9-10,12H,2-5,8H2,1H3,(H,14,15) |
InChI Key |
LLUKGDBQVAOIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.